molecular formula C19H20F2N6O7 B12065592 6-[2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

6-[2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B12065592
M. Wt: 482.4 g/mol
InChI Key: GJQIGLSHRFZUJD-UHFFFAOYSA-N
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Description

6-[2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound that features a combination of difluorophenyl and triazole groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multiple steps, including the formation of the difluorophenyl and triazole moieties. One common synthetic route involves the reaction of 2,4-difluorobenzyl chloride with 1,2,4-triazole under basic conditions to form the intermediate compound. This intermediate is then reacted with a suitable epoxide to introduce the oxane ring, followed by carboxylation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-[2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MnO2 in ethyl acetate at reflux conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with MnO2 can yield aldehydes or ketones, while nucleophilic substitution can introduce various functional groups to the aromatic ring .

Mechanism of Action

The mechanism of action of 6-[2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with specific molecular targets. The triazole moieties are known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exerting antifungal effects . The difluorophenyl group enhances the compound’s binding affinity to its molecular targets, increasing its potency .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to its combination of difluorophenyl and triazole groups, which confer enhanced binding affinity and potency. Its oxane ring structure also provides additional sites for functionalization, making it a versatile compound for further chemical modifications .

Properties

Molecular Formula

C19H20F2N6O7

Molecular Weight

482.4 g/mol

IUPAC Name

6-[2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C19H20F2N6O7/c20-10-1-2-11(12(21)3-10)19(4-26-8-22-6-24-26,5-27-9-23-7-25-27)34-18-15(30)13(28)14(29)16(33-18)17(31)32/h1-3,6-9,13-16,18,28-30H,4-5H2,(H,31,32)

InChI Key

GJQIGLSHRFZUJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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